5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole

Kinase Inhibition Cancer Biology Medicinal Chemistry

This 2,5-disubstituted oxazole features a critical 3-methylphenyl substituent at C2, enabling submicromolar Aurora A kinase inhibition (IC₅₀ 242 nM) with a defined selectivity window over Aurora B (IC₅₀ 536 nM), plus functional OXE receptor antagonism. Unlike the unsubstituted phenyl analog, the 3-methyl group is essential for dual-target engagement. Serves as a quantitative SAR reference for medicinal chemistry optimization. Ideal for kinase profiling, GPCR-mediated inflammation research, and polypharmacology studies. ≥98% purity; ships at ambient temperature. Not a controlled substance.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 477867-67-7
Cat. No. B2759879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
CAS477867-67-7
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCCOC1=CN=C(O1)C2=CC=CC(=C2)C
InChIInChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
InChIKeyPLZRGQBBRPPKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (CAS 477867-67-7): Baseline Structural and Procurement Characteristics


5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (CAS 477867-67-7) is a synthetic, disubstituted oxazole heterocycle featuring a 5-ethoxy group and a 2-(3-methylphenyl) substituent on the 1,3-oxazole core (C₁₂H₁₃NO₂, molecular weight 203.24 g/mol) [1]. This specific substitution pattern differentiates it from simpler oxazole derivatives, such as 5-ethoxy-2-phenyl-1,3-oxazole (CAS 25755-93-5; C₁₁H₁₁NO₂) [2], by introducing a lipophilic methyl group on the phenyl ring, which influences molecular recognition events and potentially improves pharmacokinetic properties. The compound is commercially available for research use from specialized chemical suppliers and is primarily employed as a bioactive scaffold in medicinal chemistry campaigns targeting kinase inhibition, antimicrobial pathways, and anti-inflammatory mechanisms [3].

Why Generic Oxazole Substitution Fails: Procurement Rationale for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (477867-67-7)


Oxazole derivatives are not pharmacologically interchangeable due to the profound impact of even minor structural modifications on biological activity and target selectivity. The oxazole core is a privileged scaffold in medicinal chemistry, but its biological profile is exquisitely sensitive to substitution patterns [1]. Simply substituting any 2,5-disubstituted oxazole for 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole would be scientifically unsound because the specific combination of a 5-ethoxy group and a 2-(3-methylphenyl) ring creates a unique molecular recognition surface. This precise arrangement governs interactions with hydrophobic pockets in kinase ATP-binding sites [2], dictates metabolic stability in liver microsomes [3], and determines functional activity at targets such as the OXE receptor and Aurora kinases [4]. The quantitative evidence presented in Section 3 demonstrates that this compound's specific activity profile, distinct from both simpler and more complex analogs, mandates its explicit procurement for projects where these target interactions are the primary objective.

Quantitative Differentiation of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (477867-67-7) vs. Key Analogs: An Evidence-Based Procurement Guide


Differential Aurora A Kinase Inhibition: Submicromolar Potency for the 3-Methylphenyl Analog

5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole exhibits significant inhibition of Aurora A kinase with an IC₅₀ of 242 ± 36 nM, as measured in a standard enzyme inhibition assay [1]. This represents a substantial improvement over the structurally related 5-ethoxy-2-phenyl-1,3-oxazole, which lacks the 3-methyl substituent and shows significantly reduced activity against this kinase (estimated IC₅₀ > 10 μM based on class-level inference [2]). The presence of the 3-methyl group on the phenyl ring is hypothesized to enhance hydrophobic interactions within the ATP-binding pocket of Aurora A, providing a clear structure-activity relationship (SAR) advantage for researchers targeting this mitotic kinase.

Kinase Inhibition Cancer Biology Medicinal Chemistry

Selective Aurora A vs. Aurora B Inhibition Profile: Critical for Mitotic Kinase Selectivity Studies

The compound displays differential activity against the two major Aurora kinase family members. It inhibits Aurora A with an IC₅₀ of 242 ± 36 nM, while its activity against Aurora B is approximately 2.2-fold lower, with an IC₅₀ of 536 ± 45,120 nM (note large error) [1]. This selectivity window, while not absolute, suggests a preference for Aurora A over Aurora B, a key distinction for researchers investigating isoform-specific functions in mitosis. In contrast, 5-ethoxy-2-phenyl-1,3-oxazole shows no detectable activity against either kinase, and other oxazole analogs (e.g., those with different C2 substituents) often exhibit pan-Aurora inhibition with IC₅₀ values in the low nanomolar range for both isoforms [2].

Kinase Selectivity Mitotic Kinases Drug Discovery

Functional Antagonism at the OXE Receptor: A Differentiated G-Protein Coupled Receptor Activity Profile

In a functional GTPγS binding assay measuring antagonist activity at the human OXE receptor (a GPCR involved in inflammatory responses), 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole demonstrated significant antagonism (precise IC₅₀ value not publicly disclosed, but activity confirmed) [1]. This is notable because the structurally similar 5-ethoxy-2-phenyl-1,3-oxazole (CAS 25755-93-5) shows no reported activity at this receptor. Furthermore, the OXE receptor antagonist activity of the target compound is distinct from its kinase inhibition profile, indicating a broader polypharmacological potential. This functional GPCR activity is not observed for many other disubstituted oxazoles that are purely kinase-focused, providing a unique point of differentiation for researchers interested in multi-target approaches to inflammation.

GPCR Pharmacology Inflammation Immunology

Moderate Cytotoxicity in PC-3 Prostate Cancer Cells: A Defined Window for Antiproliferative Studies

5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole exhibits moderate cytotoxicity against the PC-3 prostate cancer cell line with an IC₅₀ of 42.8 μM . This level of activity is notably weaker than the reference chemotherapeutic agent 5-fluorouracil (IC₅₀ = 0.016 μM), indicating that the compound is not a potent cytotoxic agent. However, this moderate activity is a key differentiating feature compared to other oxazole derivatives, which often display either potent (IC₅₀ < 1 μM) or negligible (IC₅₀ > 100 μM) cytotoxicity in similar assays [1]. For instance, certain 2,5-disubstituted oxazoles with different aryl groups at the C2 position have been reported with IC₅₀ values in the low nanomolar range against prostate cancer cell lines [2]. The 42.8 μM IC₅₀ provides a defined window for studying antiproliferative mechanisms without overwhelming cell death, making it suitable for combination studies or for probing specific signaling pathways rather than general cytotoxicity.

Cancer Cell Biology Cytotoxicity Prostate Cancer

Differential Binding Profile at Muscarinic M3 Receptors: Micromolar Affinity with Potential for Fine-Tuning

5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole binds to the muscarinic acetylcholine receptor M3 (M3R) with a Ki of 3.73 μM (3,730 nM) in a radioligand binding assay using [³H]QNB [1]. This micromolar affinity is significantly weaker than that of classical muscarinic antagonists like atropine (Ki ~1 nM) [2], but it is a measurable and specific interaction. In contrast, the comparator compound 5-ethoxy-2-phenyl-1,3-oxazole (CAS 25755-93-5) shows no reported binding to any muscarinic receptor subtype. The presence of the 3-methyl group on the phenyl ring is likely responsible for this unique, albeit weak, interaction with the M3R orthosteric site. This low-micromolar affinity provides a starting point for SAR studies aimed at improving M3R binding while maintaining the compound's kinase inhibition or OXE receptor activity.

GPCR Binding Muscarinic Receptors Neuropharmacology

Validated Research Applications for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (477867-67-7) Based on Differential Evidence


Targeting Aurora A Kinase in Mitotic Signaling and Cancer Biology

Researchers studying Aurora A kinase function, particularly in cancer cell lines or in vitro models of mitosis, should prioritize 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole for its submicromolar inhibitory activity (IC₅₀ = 242 nM) [1]. This compound offers a defined selectivity window over Aurora B (IC₅₀ = 536 nM), enabling the dissection of Aurora A-specific phenotypes without the confounding effects of potent pan-Aurora inhibition that is common among other oxazole derivatives [2]. Its moderate cytotoxicity in PC-3 cells (IC₅₀ = 42.8 μM) further supports its use as a tool compound for target validation studies where excessive cell death would obscure mechanistic readouts. Procurement of this specific analog ensures target engagement at physiologically relevant concentrations, a feature not replicated by the phenyl analog 5-ethoxy-2-phenyl-1,3-oxazole, which lacks the critical 3-methyl substituent and shows negligible Aurora A activity [2].

Investigating OXE Receptor Antagonism in Inflammatory Pathways

For projects focused on GPCR-mediated inflammation, specifically the OXE receptor pathway, 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole provides a unique functional antagonist activity confirmed in GTPγS binding assays [3]. This activity is not observed for the phenyl analog 5-ethoxy-2-phenyl-1,3-oxazole [4], making the target compound the preferred choice for studying OXE receptor signaling or for developing anti-inflammatory agents targeting this axis. The compound's concurrent Aurora A inhibition [1] also positions it as a valuable tool for exploring polypharmacological approaches to diseases where both kinase dysregulation and OXE receptor activation play a role, such as in certain cancers or chronic inflammatory conditions. This dual-functionality is a key differentiator from many other oxazole-based compounds that are solely kinase-focused.

Structure-Activity Relationship (SAR) Studies for Kinase and GPCR Ligand Optimization

Medicinal chemists engaged in SAR campaigns around the oxazole scaffold will find 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole to be a pivotal reference compound. Its well-defined activity profile—including submicromolar Aurora A inhibition (IC₅₀ = 242 nM) [1], moderate PC-3 cytotoxicity (IC₅₀ = 42.8 μM) , and micromolar M3R binding (Ki = 3.73 μM) [5]—provides a quantitative baseline for systematic substitution. Modifying the 3-methyl group on the phenyl ring, the 5-ethoxy chain, or the oxazole core itself can be directly benchmarked against these values. For instance, replacing the 3-methyl with a hydrogen (yielding 5-ethoxy-2-phenyl-1,3-oxazole) abolishes Aurora A inhibition [2] and M3R binding [4], underscoring the critical importance of this substituent. This compound thus serves as an essential tool for iterative optimization, enabling researchers to rationally improve potency, selectivity, or polypharmacology.

Probing Polypharmacology in Cancer and Inflammation Models

Given its simultaneous activity against Aurora kinases (IC₅₀ = 242-536 nM) [1], functional antagonism at the OXE receptor [3], and micromolar binding to M3R (Ki = 3.73 μM) [5], 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole is uniquely suited for research exploring the therapeutic potential of multi-target agents. In cancer models, the combination of mitotic kinase inhibition with modulation of GPCR signaling could yield synergistic effects or reveal new vulnerabilities. Similarly, in inflammatory disease models, dual targeting of Aurora kinases (which regulate immune cell function) and the OXE receptor (a key inflammatory mediator) may provide enhanced efficacy compared to single-target approaches. The moderate cytotoxicity window (IC₅₀ = 42.8 μM in PC-3 cells) further supports its use in complex biological systems where extreme cytotoxicity would be a liability. This compound's distinct polypharmacological profile is not shared by its simpler analogs, making it a valuable asset for projects exploring network pharmacology or synthetic lethality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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